molecular formula C18H21FN2O4S B2481640 2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine CAS No. 1903654-82-9

2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine

Cat. No. B2481640
CAS RN: 1903654-82-9
M. Wt: 380.43
InChI Key: KTELLQCNDCIPNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate steps, including reactions with amino- and hydroxy-substituted cyclic amino groups, showcasing a diverse array of synthetic methodologies. For instance, compounds with antibacterial activity were synthesized through reactions involving cyclic amines such as 3-aminopyrrolidine, underlining the versatility of pyridine derivatives in medicinal chemistry (Egawa et al., 1984).

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been thoroughly investigated, revealing insights into their conformational flexibility and the role of hydrogen bonds in molecular packing. These studies are crucial for understanding the compound's reactivity and interactions (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Pyridine derivatives undergo a variety of chemical reactions, including nitrosation, nitration, and bromination, highlighting the reactivity of these compounds. Such reactions are pivotal for further functionalization and application of these molecules (Ochi et al., 1976).

Physical Properties Analysis

The physical properties, including fluorescence and solubility, have been extensively studied for pyridine compounds. Modifications on the pyridine ring can dramatically affect these properties, which is crucial for their application in materials science and organic electronics (Hagimori et al., 2019).

Chemical Properties Analysis

The chemical properties, such as the ability to undergo various organic reactions and form stable compounds with interesting biological activities, have been a subject of significant research interest. This includes studies on the potential anticancer activities of pyridine derivatives, demonstrating the broad utility of these molecules in pharmaceutical research (Redda et al., 2011).

Scientific Research Applications

Stereochemistry in Pharmacological Profile Improvement

Pyrrolidine derivatives, including those with sulfonyl substituents, have been a focal point in drug discovery due to their potential in enhancing pharmacological profiles. Research on phenylpiracetam and its methyl derivative highlights the significance of stereochemistry in improving the efficacy and selectivity of molecules for therapeutic purposes. These studies provide evidence that the configuration of stereocenters directly influences the biological properties of enantiomers, guiding the selection of more effective drug isomers and necessitating the purification of drug substances from less active ones (Veinberg et al., 2015).

Inhibitory Activity on Kinases

Compounds with sulfonyl and pyrrolidinyl groups have been investigated as inhibitors of protein kinases, which play critical roles in cellular signaling pathways. For instance, p38α MAP kinase inhibitors, designed with substituted imidazole scaffolds, demonstrate how the introduction of specific functional groups can lead to enhanced inhibitory activity and selectivity. These inhibitors, by binding to ATP pockets, showcase the therapeutic potential of sulfonyl-containing compounds in treating inflammatory conditions (Scior et al., 2011).

Fluorochemicals in Environmental and Human Health

The study of fluorochemicals, especially those containing perfluorinated acids, reveals the complexity of their interaction with the environment and biological systems. These studies underscore the importance of understanding the environmental persistence and potential health impacts of fluorochemicals, providing a broader context for evaluating the safety and environmental impact of new chemical entities (D’eon & Mabury, 2011).

Polyfluoroalkyl Chemicals Degradation

Research into the microbial degradation of polyfluoroalkyl chemicals offers insights into the environmental fate of these substances. This area of study is essential for assessing the biodegradability and potential environmental impact of fluorinated compounds, including those used in pharmaceuticals (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-3-24-17-6-5-15(10-16(17)19)26(22,23)21-9-8-14(12-21)25-18-7-4-13(2)11-20-18/h4-7,10-11,14H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTELLQCNDCIPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine

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